molecular formula C12H7NO B1345150 indeno[2,1-b]pyridin-9-one CAS No. 57955-12-1

indeno[2,1-b]pyridin-9-one

Cat. No. B1345150
Key on ui cas rn: 57955-12-1
M. Wt: 181.19 g/mol
InChI Key: CPDVQPDRWLRLIX-UHFFFAOYSA-N
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Patent
US06387893B1

Procedure details

Indeno[2,1-b]pyridin-9-one (525 mg, 2.90 mmol), 92 (J. Org. Chem. 51, 2021 (1986)) and 4.5 mL of hydrazine hydrate were combined in a sealed tube and warmed to 180° C. for 16 hours. The resulting mixture was diluted with chloroform and the layers seperated. The organics were dried over sodium sulfate, filtered, and evaporated to dryness. The resulting oil was purified by chromatography on silica gel eluted with 95:5, 93:7, and 90:10 of methylene chloride:ethyl ether. The product fractions were evaporated to dryness to yield the title compound as a yellow solid.
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13](=O)[C:2]=12.O.NN>C(Cl)(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[CH2:13][C:2]=12 |f:1.2|

Inputs

Step One
Name
Quantity
525 mg
Type
reactant
Smiles
N1=C2C(=CC=C1)C=1C=CC=CC1C2=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers seperated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluted with 95:5, 93:7, and 90:10 of methylene chloride
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)C=1C=CC=CC1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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